molecular formula C18H20ClN B2673806 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 35106-46-8

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2673806
CAS No.: 35106-46-8
M. Wt: 285.82
InChI Key: CPOHOSOUXUSHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic compound. It features a quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of a 4-chlorophenyl group and three methyl groups at specific positions on the quinoline ring makes this compound unique. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the presence of a catalyst can yield the desired compound. The reaction conditions often involve refluxing the mixture in a suitable solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylquinoline: Similar structure but lacks the three methyl groups.

    2,2,4-Trimethylquinoline: Similar structure but lacks the 4-chlorophenyl group.

    4-Chlorophenyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the three methyl groups.

Uniqueness

4-(4-Chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the specific combination of substituents on the quinoline ring. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-(4-chlorophenyl)-2,2,4-trimethyl-1,3-dihydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOHOSOUXUSHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.